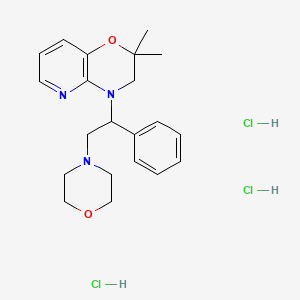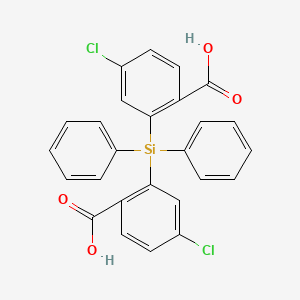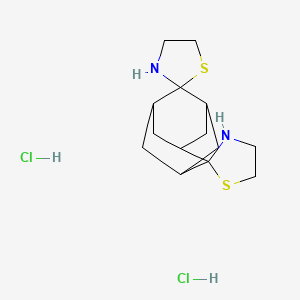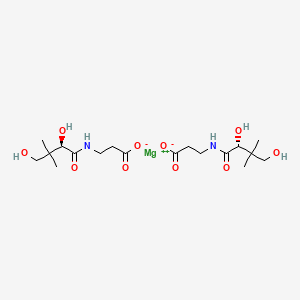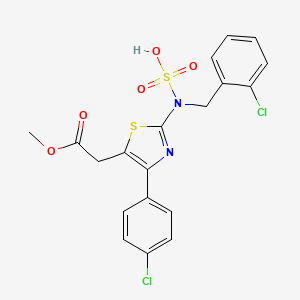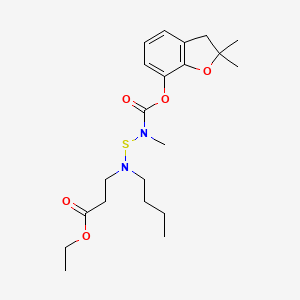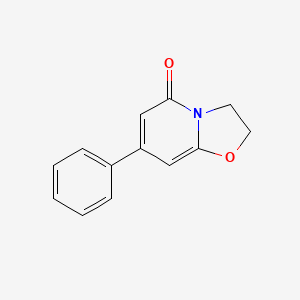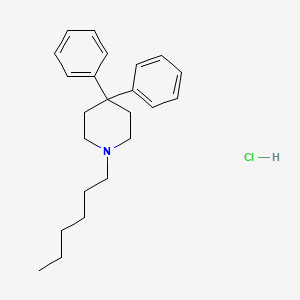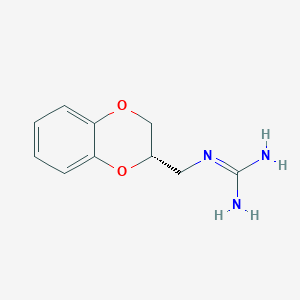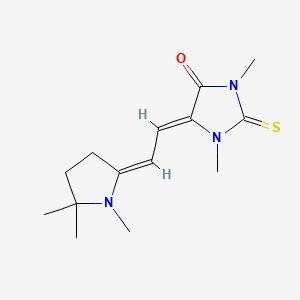
1,3-Dimethyl-2-thioxo-5-((1,5,5-trimethyl-2-pyrrolidinylidene)ethylidene)imidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple double bonds, five-membered rings, and sulfur-containing groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium complexes and bases like potassium carbonate, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds and imidazolidinone ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the imidazolidinone ring can produce various reduced derivatives .
科学的研究の応用
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect cellular processes and pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
1,3-DIMETHYL-2-IMIDAZOLIDINONE: A related compound with similar structural features but lacking the sulfanylidene and pyrrolidinylidene groups.
1,3-DIMETHYL-6-SULFANYLIDENE-1,3,5-TRIAZINANE-2,4-DIONE: Another sulfur-containing compound with a different ring structure.
Uniqueness
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties.
特性
CAS番号 |
81484-99-3 |
|---|---|
分子式 |
C14H21N3OS |
分子量 |
279.40 g/mol |
IUPAC名 |
(5Z)-1,3-dimethyl-2-sulfanylidene-5-[(2E)-2-(1,5,5-trimethylpyrrolidin-2-ylidene)ethylidene]imidazolidin-4-one |
InChI |
InChI=1S/C14H21N3OS/c1-14(2)9-8-10(17(14)5)6-7-11-12(18)16(4)13(19)15(11)3/h6-7H,8-9H2,1-5H3/b10-6+,11-7- |
InChIキー |
WEEOXMWVJALXHN-QZTBCQRESA-N |
異性体SMILES |
CC1(CC/C(=C\C=C/2\C(=O)N(C(=S)N2C)C)/N1C)C |
正規SMILES |
CC1(CCC(=CC=C2C(=O)N(C(=S)N2C)C)N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)

